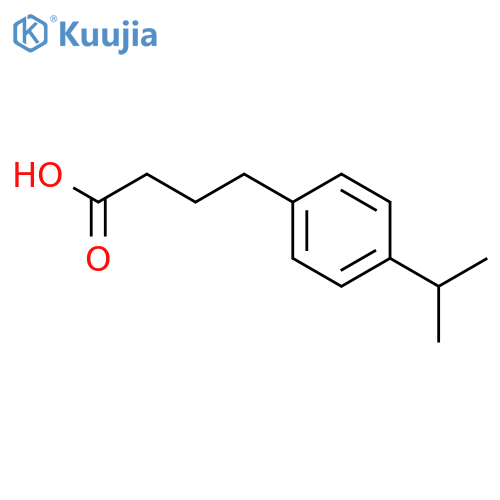Cas no 7501-37-3 (4-4-(propan-2-yl)phenylbutanoic acid)

7501-37-3 structure
商品名:4-4-(propan-2-yl)phenylbutanoic acid
4-4-(propan-2-yl)phenylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-Isopropylphenyl)butanoic acid
- 4-(4-isopropylphenyl)butanoic acid(SALTDATA: FREE)
- 4-(4-propan-2-ylphenyl)butanoic acid
- 3-(4-Isopropyl-phenyl)-propan-carbonsaeure-(1)
- 4-(4-Isopropyl-phenyl)-buttersaeure
- 4-(4-isopropylphenyl)butyric acid
- 4-(4-isopropyl-phenyl)-butyric acid
- AC1L87UK
- AG-G-98810
- CTK5E0921
- NSC406465
- SureCN765932
- 4-4-(propan-2-yl)phenylbutanoic acid
-
- MDL: MFCD01462082
- インチ: InChI=1S/C13H18O2/c1-10(2)12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
- InChIKey: COMUZXZDTNYSJE-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=C(CCCC(=O)O)C=C1
計算された属性
- せいみつぶんしりょう: 206.13074
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 37.3
- LogP: 3.21730
4-4-(propan-2-yl)phenylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1264772-0.1g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95.0% | 0.1g |
$100.0 | 2025-03-21 | |
| Enamine | EN300-1264772-0.25g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95.0% | 0.25g |
$105.0 | 2025-03-21 | |
| Life Chemicals | F9994-6550-0.25g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95% | 0.25g |
$50.0 | 2023-09-05 | |
| Life Chemicals | F9994-6550-10g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95% | 10g |
$336.0 | 2023-09-05 | |
| Life Chemicals | F9994-6550-2.5g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95% | 2.5g |
$160.0 | 2023-09-05 | |
| Enamine | EN300-1264772-0.5g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95.0% | 0.5g |
$109.0 | 2025-03-21 | |
| Enamine | EN300-1264772-2.5g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95.0% | 2.5g |
$224.0 | 2025-03-21 | |
| Chemenu | CM281032-5g |
4-(4-Isopropylphenyl)butanoic acid |
7501-37-3 | 95% | 5g |
$315 | 2022-06-10 | |
| Enamine | EN300-1264772-5.0g |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 95.0% | 5.0g |
$359.0 | 2025-03-21 | |
| Enamine | EN300-1264772-250mg |
4-[4-(propan-2-yl)phenyl]butanoic acid |
7501-37-3 | 250mg |
$105.0 | 2023-10-02 |
4-4-(propan-2-yl)phenylbutanoic acid 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
7501-37-3 (4-4-(propan-2-yl)phenylbutanoic acid) 関連製品
- 1505-50-6(3-(4-Methylphenyl)propanoic Acid)
- 1010-48-6(3-Methyl-3-phenylbutanoic acid)
- 501-52-0(3-Phenylpropionic acid)
- 4165-96-2(3-phenylpentanedioic acid)
- 606-83-7(3,3-Diphenylpropionic acid)
- 4521-22-6(4-(p-Tolyl)butyric acid)
- 5581-75-9(6-Phenylhexanoic acid)
- 26547-51-3(8-Phenyloctanoic acid)
- 1821-12-1(4-Phenylbutyric acid)
- 2270-20-4(5-Phenylvaleric acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
